molecular formula C19H14N2O3S B278670 N-(4-phenoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(4-phenoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No. B278670
M. Wt: 350.4 g/mol
InChI Key: NBGUMOMSVOUIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBD, and it is known for its unique chemical structure and properties. PBD has been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of PBD involves binding to DNA and causing cross-linking between strands. This cross-linking can lead to DNA damage and ultimately cell death. PBD has been shown to selectively target cancer cells, which may be due to differences in DNA structure or repair mechanisms between cancer cells and normal cells.
Biochemical and Physiological Effects:
PBD has been shown to have both biochemical and physiological effects on cells. Biochemically, PBD causes DNA damage and cross-linking, which can lead to cell death. Physiologically, PBD has been shown to cause changes in cell morphology and cell cycle progression. These effects may be related to the compound's ability to target cancer cells selectively.

Advantages and Limitations for Lab Experiments

One advantage of PBD for lab experiments is its selectivity for cancer cells, which can make it a useful tool for studying cancer biology. Additionally, PBD has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation of PBD is its potential toxicity to normal cells, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving PBD. One direction is the development of new cancer treatments based on PBD's ability to selectively target cancer cells. Another direction is the use of PBD as a tool for studying DNA repair mechanisms and genetic diseases. Additionally, PBD's fluorescent properties make it a promising candidate for developing new imaging techniques for studying biological processes in living cells. Overall, PBD has the potential to be a valuable tool for advancing scientific research in several areas.

Synthesis Methods

The synthesis of PBD involves several steps, including the condensation of 4-phenoxyaniline and 2-chlorobenzenethiol, followed by oxidation with hydrogen peroxide. This method has been optimized to produce high yields of pure PBD, making it a reliable and efficient method for synthesizing this compound.

Scientific Research Applications

PBD has been used in a variety of scientific research applications, including cancer research, DNA damage detection, and fluorescence imaging. In cancer research, PBD has been shown to selectively target and kill cancer cells, making it a promising candidate for developing new cancer treatments. PBD has also been used to detect DNA damage in cells, which can help researchers better understand the mechanisms of DNA repair and potentially lead to new treatments for genetic diseases. Additionally, PBD has been used as a fluorescent probe in imaging studies, allowing researchers to visualize biological structures and processes in living cells.

properties

Product Name

N-(4-phenoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1,1-dioxo-N-(4-phenoxyphenyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H14N2O3S/c22-25(23)18-9-5-4-8-17(18)19(21-25)20-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,20,21)

InChI Key

NBGUMOMSVOUIKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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